molecular formula C19H22F2N2 B5788402 1-[(2,5-difluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine

1-[(2,5-difluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B5788402
M. Wt: 316.4 g/mol
InChI Key: NNAWWJOUSCALAS-UHFFFAOYSA-N
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Description

1-[(2,5-difluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of two aromatic rings substituted with fluorine and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(2,5-difluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine typically involves the reaction of 2,5-difluorobenzyl chloride with 2,5-dimethylphenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-[(2,5-difluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

1-[(2,5-difluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,5-difluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may interact with neurotransmitter receptors or ion channels, influencing cellular signaling and function.

Comparison with Similar Compounds

1-[(2,5-difluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2,5-difluorophenyl)piperazine: This compound lacks the dimethylphenyl group, which may result in different biological activities and chemical properties.

    4-(2,5-dimethylphenyl)piperazine: This compound lacks the difluorophenyl group, which may also lead to variations in its chemical behavior and biological effects.

The presence of both the difluorophenyl and dimethylphenyl groups in this compound contributes to its unique properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2/c1-14-3-4-15(2)19(11-14)23-9-7-22(8-10-23)13-16-12-17(20)5-6-18(16)21/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAWWJOUSCALAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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